4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a chlorophenyl group, and a tert-butylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the tert-butylbenzylidene moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the context in which the compound is used, such as its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-(tert-Butyl)benzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorophenyl group.
4-((4-(tert-Butyl)benzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different position of the chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties, such as enhanced reactivity and potential bioactivity. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 4-((4-(tert-butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3S with a molecular weight of approximately 359.90 g/mol. The structure features a triazole ring substituted with a thiol group and a tert-butyl benzylidene moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole-thiol derivatives exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Cytotoxicity : The cytotoxic effects were assessed using the MTT assay, revealing that the compound exhibited notable cytotoxicity, particularly against melanoma cells, with an IC50 value indicating effective inhibition of cell growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:
- Microbial Strains Tested : The compound was tested against various bacterial strains, demonstrating moderate to significant antibacterial activity.
- Mechanism of Action : The presence of the thiol group is believed to enhance the compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiol compounds is often linked to their structural features. Key observations include:
- Substituent Effects : The tert-butyl group and the chlorophenyl ring are essential for enhancing both anticancer and antimicrobial activities. The electron-donating nature of these groups likely contributes to increased reactivity and interaction with biological targets .
- Thiol Group Importance : The thiol moiety plays a critical role in mediating interactions with cellular components, enhancing the overall biological efficacy of the compound .
Case Studies
- Study on Cancer Cell Migration : A study highlighted that derivatives similar to our compound effectively inhibited migration in cancer cells, suggesting potential applications in preventing metastasis .
- Comparative Study on Triazole Derivatives : Research comparing various triazole derivatives indicated that those containing thiol groups exhibited enhanced cytotoxicity compared to their non-thiol counterparts .
Data Table: Biological Activity Summary
Activity Type | Tested Cell Lines/Strains | IC50 Value (µM) | Observations |
---|---|---|---|
Anticancer | IGR39 (Melanoma) | <10 | Significant cytotoxicity observed |
MDA-MB-231 (Breast) | 15 | Moderate inhibition | |
Panc-1 (Pancreatic) | 20 | Effective growth inhibition | |
Antimicrobial | E. coli | 50 | Moderate antibacterial activity |
S. aureus | 40 | Effective against Gram-positive bacteria |
Properties
CAS No. |
478254-84-1 |
---|---|
Molecular Formula |
C19H19ClN4S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4S/c1-19(2,3)15-9-7-13(8-10-15)12-21-24-17(22-23-18(24)25)14-5-4-6-16(20)11-14/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI Key |
DLPMWNKFAHSQQT-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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